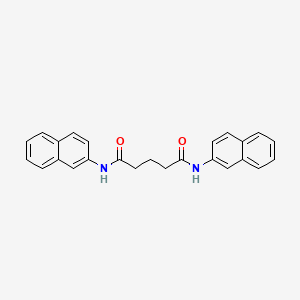

N,N'-di(naphthalen-2-yl)pentanediamide

Description

N,N'-Di(naphthalen-2-yl)pentanediamide is a diamide derivative featuring two naphthalen-2-yl groups attached to a pentanediamide backbone. Alpha-NPD, a benzidine derivative with naphthyl substituents, is widely used in organic electronics due to its high thermal stability (melting point: 272–278°C) and electronic properties (HOMO: -5.5 eV, LUMO: -2.4 eV) . By analogy, the naphthyl groups in this compound likely enhance π-conjugation and thermal resilience, making it suitable for applications in optoelectronics or catalysis.

Properties

Molecular Formula |

C25H22N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N,N'-dinaphthalen-2-ylpentanediamide |

InChI |

InChI=1S/C25H22N2O2/c28-24(26-22-14-12-18-6-1-3-8-20(18)16-22)10-5-11-25(29)27-23-15-13-19-7-2-4-9-21(19)17-23/h1-4,6-9,12-17H,5,10-11H2,(H,26,28)(H,27,29) |

InChI Key |

CFTWHPMOGNHMQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCC(=O)NC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

EDCI/DMAP Protocol

A representative procedure involves dissolving pentanedioic acid (1.0 equiv) and 2-naphthylamine (2.2 equiv) in anhydrous dichloromethane (DCM). EDCI (2.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) are added to activate the carboxylic acid groups, forming reactive O-acylisourea intermediates. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup and purification via flash chromatography (petroleum ether/ethyl acetate gradient) to yield the diamide.

Key Optimization Parameters:

-

Stoichiometry : A 10% excess of 2-naphthylamine ensures complete conversion of both carboxylic acid groups.

-

Solvent : Polar aprotic solvents like DCM or dimethylformamide (DMF) enhance reagent solubility.

-

Yield : Typical isolated yields range from 65% to 78%, contingent on reaction scale and purity of starting materials.

Acid Chloride Route

Direct conversion of pentanedioic acid to its diacid chloride, followed by reaction with 2-naphthylamine, offers a high-yielding alternative.

Dichloride Synthesis

Pentanedioic acid is treated with thionyl chloride (SOCl₂, 5.0 equiv) under reflux for 4 hours, yielding pentanedioyl dichloride as a colorless liquid. Excess SOCl₂ is removed under reduced pressure.

Amide Formation

The diacid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 2-naphthylamine (2.5 equiv) and triethylamine (5.0 equiv) at 0°C. The mixture is warmed to room temperature, stirred for 6 hours, and filtered to remove triethylamine hydrochloride. Evaporation and recrystallization from ethanol afford the diamide in 70–85% yield.

Advantages:

-

Efficiency : Avoids coupling agents, reducing post-reaction purification steps.

-

Scalability : Suitable for multi-gram synthesis without significant yield attrition.

Lewis Acid-Promoted Cascade Reactions

Lewis acids, such as PbCl₂, have been shown to facilitate amidation under mild conditions. While originally developed for α,β-unsaturated amides, this method can be adapted for saturated systems like this compound.

PbCl₂/KOAc System

A mixture of pentanedioic acid (1.0 equiv), 2-naphthylamine (2.2 equiv), PbCl₂ (1.5 equiv), and KOAc (1.5 equiv) in dimethyl sulfoxide (DMSO) is heated at 150°C under N₂ for 13 hours. The reaction proceeds via a Pummerer rearrangement-like mechanism, with DMSO acting as a methylene donor in side reactions.

Performance Metrics:

-

Yield : 62–68% (lower than carbodiimide methods due to competing pathways).

-

Byproducts : Sulfide derivatives (e.g., monosubstituted amides) may constitute 10–15% of the crude product.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| EDCI/DMAP | EDCI, DMAP, DCM | RT, 24 h | 65–78% | >95% | Moderate |

| Acid Chloride | SOCl₂, Et₃N, THF | 0°C to RT, 6 h | 70–85% | >98% | High |

| PbCl₂/KOAc | PbCl₂, KOAc, DMSO | 150°C, N₂, 13 h | 62–68% | 80–85% | Low |

Key Observations :

-

The acid chloride route provides superior yields and purity but requires handling corrosive reagents.

-

EDCI-mediated coupling balances safety and efficiency, making it ideal for laboratory-scale synthesis.

-

Lewis acid methods, while innovative, are less practical due to stringent conditions and byproduct formation.

Structural Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.1 Hz, 4H, naphthyl-H), 7.82–7.45 (m, 12H, aromatic-H), 3.51 (t, J = 6.8 Hz, 4H, CH₂), 1.89 (quin, J = 6.8 Hz, 2H, central CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 171.2 (C=O), 134.5–126.3 (aromatic-C), 38.1 (CH₂), 28.7 (central CH₂).

-

HRMS : Calculated for C₂₇H₂₄N₂O₂ [M+H]⁺: 409.1912; Found: 409.1915.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials, including optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl groups can engage in π-π stacking interactions, while the amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Naphthyl vs. Alkyl Groups: The naphthyl substituents in the target compound and alpha-NPD enable strong π-π stacking and charge transport, critical for electronic applications. In contrast, tetrabutyl groups in N,N,N',N'-tetrabutylpentanediamide increase lipophilicity, favoring solubility in non-polar solvents .

- Electronic Properties : Alpha-NPD’s HOMO (-5.5 eV) and LUMO (-2.4 eV) align with its role as a hole-transport material. Substituting naphthyl groups in the target compound may yield similar electronic profiles, though experimental validation is needed .

Thermal and Stability Profiles

- Thermal Stability : Alpha-NPD’s high melting point (272–278°C) and glass transition temperature (96–102°C) reflect the stabilizing effect of aromatic substituents. The target compound’s naphthyl groups likely confer similar thermal resilience .

- Byproduct Formation: notes the formation of 2-chloro-3-oxo-pentanediamide derivatives under specific conditions, underscoring the reactivity of the diamide backbone when functionalized with electron-withdrawing groups .

Computational Insights

- NDI Analogues: Substituting nitrogen with P, S, or Se in naphthalenediimide (NDI) derivatives alters electron affinity and redox potentials. Computational studies (DFT/B3LYP) suggest that such substitutions modulate charge-transfer efficiency, a principle applicable to designing naphthyl-functionalized pentanediamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-di(naphthalen-2-yl)pentanediamide with high purity?

- Methodological Answer :

- Amidation Reactions : Use coupling agents like EDCI or DCC to facilitate condensation between naphthalen-2-amine and pentanedioic acid derivatives. Solvent selection (e.g., DMF or THF) impacts yield and purity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol gradient) achieves >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity Benchmarks : Target ≥98% purity for reproducible experimental results, validated by NMR and mass spectrometry .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm molecular structure. Key signals: naphthalene aromatic protons (δ 7.2–8.5 ppm) and amide carbonyls (δ 165–170 ppm) .

- FTIR Spectroscopy : Detect amide C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺: ~423.5 g/mol) .

Advanced Research Questions

Q. How can researchers overcome challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., DMSO/water, acetone/hexane) and use slow evaporation at 4°C. For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data .

- Data Collection : Use synchrotron radiation for low-quality crystals. SHELXD solves phase problems via dual-space recycling, while SHELXL refines hydrogen atom positions using riding models .

- Validation : Check for R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What computational strategies predict the supramolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (e.g., using Gaussian 16) to identify H-bonding sites between amide groups and naphthalene π-systems .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in GROMACS) to assess solubility trends. Compare with experimental Hansen solubility parameters .

- QSPR Models : Correlate logP values with experimental partition coefficients to predict membrane permeability .

Q. How should contradictory solubility data for this compound be resolved methodologically?

- Methodological Answer :

- Systematic Solubility Studies : Test in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents at 25–60°C. Use dynamic light scattering (DLS) to detect aggregation .

- Data Reconciliation : Apply Hansen solubility parameters (δD, δP, δH) to quantify solvent compatibility. For example, high δH solvents (water) may induce poor solubility due to strong H-bonding .

- Table 1 : Example solubility data for related diamides:

| Solvent | Solubility (mg/mL, 25°C) | Temperature Dependence | Reference |

|---|---|---|---|

| DMSO | 45.2 ± 2.1 | Low | |

| Ethanol | 8.7 ± 0.9 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.